

The Strategic Intermediate: A Technical Guide to Ethyl 5-Cyclopropylisoxazole-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-cyclopropylisoxazole-3-carboxylate

Cat. No.: B1464289

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CAS Number: 21080-81-9 | Molecular Formula: $C_9H_{11}NO_3$ | Molecular Weight: 181.19 g/mol

This technical guide provides an in-depth analysis of **Ethyl 5-cyclopropylisoxazole-3-carboxylate**, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug discovery and development. We will explore its synthesis, chemical properties, spectroscopic profile, and its significant applications as a strategic intermediate in the creation of high-value bioactive molecules.

Physicochemical and Spectroscopic Profile

Ethyl 5-cyclopropylisoxazole-3-carboxylate is a pale yellow oil at room temperature.^[1] Its unique structure, featuring a compact and strained cyclopropyl group coupled with the electron-withdrawing isoxazole ring, imparts distinct chemical properties that are highly valuable in molecular design.

| Property | Value | Source |
|---------------------------|--|--------|
| Molecular Formula | C ₉ H ₁₁ NO ₃ | [2] |
| Molecular Weight | 181.19 | [2] |
| Physical State | Yellow Oil | [1] |
| Boiling Point (Predicted) | 299.8 ± 28.0 °C at 760 Torr | N/A |
| Density (Predicted) | 1.225 ± 0.06 g/cm ³ | N/A |

Spectroscopic Characterization

A comprehensive understanding of a molecule's structure is paramount. Below is a summary of the key spectroscopic data for **Ethyl 5-cyclopropylisoxazole-3-carboxylate**.

¹H NMR (600 MHz, CDCl₃) δ (ppm):[3]

- 6.30 (s, 1H): This singlet corresponds to the proton at the C4 position of the isoxazole ring. Its downfield shift is characteristic of a proton on an electron-deficient aromatic ring.
- 4.42 (q, J = 7.1 Hz, 2H): The quartet represents the methylene protons (-CH₂-) of the ethyl ester group, split by the adjacent methyl protons.
- 2.08 (tt, J = 8.5, 5.0 Hz, 1H): This multiplet is assigned to the methine proton (-CH-) of the cyclopropyl group.
- 1.40 (t, J = 7.1 Hz, 3H): The triplet corresponds to the methyl protons (-CH₃) of the ethyl ester group.
- 1.14–1.10 (m, 2H): These multiplets represent two of the methylene protons on the cyclopropyl ring.
- 1.03–0.97 (m, 2H): These multiplets are assigned to the other two methylene protons of the cyclopropyl ring.

¹³C NMR (151 MHz, CDCl₃) δ (ppm):[3]

- 176.8: Carbonyl carbon of the ester.
- 160.2: C3 carbon of the isoxazole ring, attached to the ester group.
- 156.5: C5 carbon of the isoxazole ring, attached to the cyclopropyl group.
- 99.3: C4 carbon of the isoxazole ring.
- 62.0: Methylene carbon (-CH₂-) of the ethyl ester.
- 14.2: Methyl carbon (-CH₃) of the ethyl ester.
- 8.8: Methine carbon (-CH-) of the cyclopropyl group.
- 8.1: Methylene carbons (-CH₂-) of the cyclopropyl group.

Synthesis and Reactivity

The synthesis of **Ethyl 5-cyclopropylisoxazole-3-carboxylate** is a multi-step process that leverages fundamental organic reactions. The following protocol is a reliable method for its preparation.^[1]

Synthetic Protocol

This synthesis involves a two-step process starting from commercially available reagents.

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This initial step involves the reaction of a cyclopropyl methyl ketone with diethyl oxalate in the presence of a base.

Step 2: Synthesis of **Ethyl 5-cyclopropylisoxazole-3-carboxylate**

The intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate, is then cyclized with hydroxylamine hydrochloride to form the final isoxazole ring.^[1]

Experimental Protocol: Synthesis of **Ethyl 5-cyclopropylisoxazole-3-carboxylate**^[1]

Materials:

- Ethyl 4-cyclopropyl-2,4-dioxobutanoate
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Ethanol

Procedure:

- In a 10-L round-bottom flask, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (177 g) in ethanol (1.1 L).
- Add hydroxylamine hydrochloride (200 g) to the solution.
- Stir the resulting solution for 1 hour at 20-30°C.
- Heat the reaction mixture to 80°C and stir for an additional hour.
- Concentrate the mixture under vacuum to remove the solvent.
- Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.
- This process yields **Ethyl 5-cyclopropylisoxazole-3-carboxylate** as a yellow oil (143 g, 66.3% yield over two steps).

Key Reactivity: Hydrolysis to the Carboxylic Acid

A primary and highly useful reaction of **Ethyl 5-cyclopropylisoxazole-3-carboxylate** is its hydrolysis to the corresponding carboxylic acid, 5-cyclopropylisoxazole-3-carboxylic acid. This transformation is typically achieved under basic conditions and is a critical step in preparing this intermediate for further coupling reactions in drug discovery.^{[1][4]}

Experimental Protocol: Synthesis of 5-Cyclopropylisoxazole-3-carboxylic Acid^{[1][4]}

Materials:

- **Ethyl 5-cyclopropylisoxazole-3-carboxylate**
- Sodium hydroxide (NaOH)

- Water
- Methanol (optional)
- Hydrochloric acid (HCl)
- Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

Procedure:

- In a suitable reaction vessel, dissolve **Ethyl 5-cyclopropylisoxazole-3-carboxylate** (e.g., 1.97 g, 10.9 mmol) in methanol (10 mL).
- Add a solution of sodium hydroxide (e.g., 1.76 g, 44.0 mmol) in water (5 mL).
- Stir the mixture at room temperature for approximately 3 hours.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Concentrate the reaction mixture to remove the methanol.
- Acidify the aqueous residue to a pH of 2 with 5% hydrochloric acid.
- Extract the aqueous layer multiple times with dichloromethane (e.g., 6 x 20 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-cyclopropylisoxazole-3-carboxylic acid.

Applications in Drug Discovery and Agrochemicals

The true value of **Ethyl 5-cyclopropylisoxazole-3-carboxylate** lies in its role as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The cyclopropyl and isoxazole moieties are privileged structures in medicinal chemistry, often contributing to improved metabolic stability, binding affinity, and favorable pharmacokinetic properties.

Intermediate for SMYD Inhibitors

5-Cyclopropylisoxazole-3-carboxylic acid, derived from the title compound, is a key building block in the synthesis of inhibitors of SET and MYND domain-containing proteins (SMYDs), such as SMYD2. SMYD2 is a lysine methyltransferase that has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. The isoxazole carboxamide core serves as a crucial pharmacophore for interacting with the target protein.

Precursor for Nicotinic Acetylcholine Receptor Modulators

This strategic intermediate is also utilized in the development of positive allosteric modulators of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR).[4] The $\alpha 7$ nAChR is a target for cognitive disorders, schizophrenia, and inflammation. The 5-cyclopropylisoxazole core is a key structural element in molecules designed to enhance the activity of the endogenous neurotransmitter, acetylcholine, at this receptor.

Foundation for Novel Herbicides

The 5-cyclopropylisoxazole scaffold has also found application in the agrochemical industry. Based on the structure of the commercial herbicide isoxaflutole, novel N-benzyl-5-cyclopropylisoxazole-4-carboxamides have been designed and synthesized.[5] These compounds have shown potent herbicidal activity against various weed species. The isoxazole ring in these compounds can undergo opening in plants to form a diketone nitrile derivative, which is the active inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[5]

Safety and Handling

Ethyl 5-cyclopropylisoxazole-3-carboxylate is classified as harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. If ingested, seek medical attention.

Conclusion

Ethyl 5-cyclopropylisoxazole-3-carboxylate is a highly valuable and versatile intermediate in modern chemical synthesis. Its straightforward preparation and the strategic placement of

reactive functional groups make it an ideal starting material for the synthesis of a diverse range of bioactive molecules with applications in both medicine and agriculture. The unique combination of the cyclopropyl and isoxazole moieties provides a robust scaffold for the development of novel therapeutics and crop protection agents. This guide provides the foundational knowledge for researchers to effectively utilize this important chemical entity in their scientific endeavors.

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